REACTION_SMILES
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[C:1](=[O:2])([O:3][CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12]1.[CH3:21][CH2:22][OH:23].[NH2:13][c:14]1[cH:15][cH:16][c:17]([Cl:18])[cH:19][cH:20]1>>[C:1](=[O:2])([O:3][CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH:9]=[N:13][c:14]2[cH:15][cH:16][c:17]([Cl:18])[cH:19][cH:20]2)[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C=Nc2ccc(Cl)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |